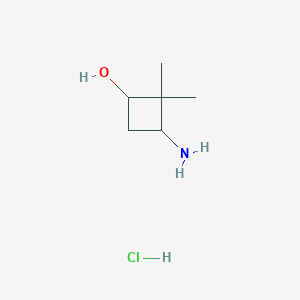

3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride

Description

Propriétés

IUPAC Name |

3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVWYQLMVRTELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434141-80-6 | |

| Record name | Cyclobutanol, 3-amino-2,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride typically involves:

- Construction of the cyclobutane ring with appropriate substituents.

- Introduction of the amino and hydroxyl groups with control over stereochemistry.

- Conversion to the hydrochloride salt to enhance solubility and stability.

Several synthetic routes have been reported, focusing on asymmetric synthesis to obtain the desired stereochemical configuration.

Asymmetric Synthesis Routes

One common approach involves:

- Starting from a suitably substituted cyclobutanone or cyclobutanol precursor.

- Performing an asymmetric amination reaction to introduce the amino group at the 3-position.

- Hydroxylation or reduction steps to install the hydroxyl group at the 1-position.

- Final treatment with hydrochloric acid to form the hydrochloride salt.

This method ensures high stereoselectivity, yielding predominantly the (1S,3R) isomer.

Specific Method Example

A representative synthetic procedure is as follows:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclobutanone precursor synthesis | Standard cyclization methods | Formation of 2,2-dimethylcyclobutanone |

| 2 | Asymmetric amination | Use of chiral amination reagents or catalysts | Introduction of amino group at C-3 with stereocontrol |

| 3 | Reduction/hydroxylation | Mild reducing agents or hydroxylation reagents | Formation of 1-hydroxy group |

| 4 | Salt formation | Treatment with HCl in methanol or similar solvent | Formation of hydrochloride salt to improve solubility |

This sequence is optimized to achieve high yield and stereochemical purity.

Alternative Synthetic Routes

Though less common, other methods may involve:

- Ring contraction/expansion strategies starting from larger or smaller ring systems.

- Use of azetidine or related nitrogen-containing intermediates, followed by ring modification to cyclobutane derivatives.

- Direct nucleophilic substitution on cyclobutanone derivatives with amine and hydroxyl introduction in one-pot or stepwise manners.

However, these methods are less preferred due to lower yields or more complex purification.

Reaction Conditions and Parameters

The reaction conditions are carefully controlled to favor the desired stereochemistry and yield:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, or other polar solvents | Enhances solubility and facilitates salt formation |

| Temperature | Room temperature to reflux (25–80°C) | Reflux often required for completion |

| Reaction Time | Several hours (4–8 h) | Monitored by TLC or chromatography |

| Acid Source | Hydrogen chloride gas or concentrated HCl solution | For salt formation and reaction catalysis |

| Purification | Crystallization, washing with toluene or ethyl acetate | Removes impurities and isolates pure hydrochloride salt |

These parameters are optimized to maximize yield (often >70%) and purity (>95%).

Analytical and Purification Methods

- Chromatography: Gas chromatography (GC) and liquid chromatography (LC) are used to monitor reaction progress and purity.

- Crystallization: The hydrochloride salt is crystallized from suitable solvents such as toluene or ethyl acetate.

- Drying: Vacuum drying or drying under reduced pressure ensures removal of residual solvents.

- Spectroscopic Analysis: NMR, IR, and mass spectrometry confirm structure and stereochemistry.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Asymmetric amination of 2,2-dimethylcyclobutanone | 2,2-dimethylcyclobutanone | Chiral amination reagents, HCl | Reflux in methanol, 6-8 h | 70-85 | >95 | Preferred for stereoselectivity |

| Ring modification from azetidine derivatives | 3,3,4,4-tetramethylazetidine-2-one | Alcohol, HCl gas | Reflux, 7 h | 73-93 | 95+ | Industrially viable but more complex |

| Direct nucleophilic substitution | Cyclobutanone derivatives | Ammonia or amines, hydroxylation agents | Mild heating, variable time | 50-70 | 90-95 | Less common, lower yield |

Research Findings and Industrial Relevance

- The stereochemical purity of (1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride is crucial for its biological applications, necessitating asymmetric synthesis methods.

- The hydrochloride salt form improves water solubility, facilitating pharmaceutical formulation and biochemical studies.

- Industrial processes favor methods that provide high yield, operability, and ease of purification, such as the reaction of azetidine derivatives with alcohol in the presence of HCl.

- Ongoing research aims to improve catalytic systems for asymmetric amination and to explore alternative green solvents and milder conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines .

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride has garnered attention in medicinal chemistry due to its structural characteristics that may influence biological activities. Here are some key applications:

Antiviral Agents

Research indicates that derivatives of cyclobutanol compounds exhibit antiviral properties. The presence of the amino group can enhance interactions with viral proteins, potentially leading to the development of new antiviral agents.

Neuroprotective Effects

Studies have suggested that compounds similar to 3-amino-2,2-dimethylcyclobutan-1-ol may possess neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease, where protecting neuronal health is crucial.

Applications in Materials Science

The compound's unique structure allows it to be utilized in materials science, particularly in the synthesis of polymers and advanced materials.

Polymer Synthesis

This compound can act as a monomer or cross-linking agent in polymerization processes. Its ability to form stable bonds can lead to the creation of durable materials suitable for various applications.

Coatings and Adhesives

Due to its chemical properties, this compound can be incorporated into formulations for coatings and adhesives, enhancing their performance characteristics such as adhesion strength and thermal stability.

Case Study 1: Antiviral Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of cyclobutanol derivatives, including this compound. The derivatives were tested against several viruses, showing promising results in inhibiting viral replication. The study highlighted the potential of these compounds as lead candidates for further drug development.

Case Study 2: Polymer Development

A research team explored the use of this compound in developing a new class of biodegradable polymers. The study demonstrated that incorporating this compound improved the mechanical properties of the resulting materials while maintaining biodegradability.

Mécanisme D'action

The mechanism of action of 3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Key Observations:

- Cyclobutane vs. Larger Rings: Unlike 3-amino-2-cyclohexen-1-one (cyclohexene ring), the target compound’s cyclobutane ring introduces significant steric strain, influencing reactivity and conformational flexibility .

- Functional Group Diversity: The methyl ester group in Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl () allows for different reactivity, such as hydrolysis, absent in the hydroxyl-bearing target compound .

Physicochemical Properties:

- NMR Data : Broad singlets near δ 9.00 (e.g., in ’s compound) suggest the presence of an ammonium proton in hydrochloride salts, a feature shared with the target compound .

- Solubility: The hydroxyl and amino groups enhance water solubility compared to purely hydrocarbon-based cyclobutane derivatives like 3-Methylcyclobutan-1-ol ().

Activité Biologique

3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride (CAS No. 1434141-80-6) is a cyclobutanol derivative characterized by the presence of an amino group and two methyl groups attached to the cyclobutane ring. This compound has garnered attention in pharmaceutical and biological research due to its unique structural properties and potential therapeutic applications.

- Molecular Formula : C₆H₁₄ClNO

- Molar Mass : 151.63 g/mol

The hydrochloride form enhances its solubility in water, making it suitable for various biological assays and applications in medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. This compound may also modulate the function of enzymes and receptors, leading to various biological effects.

Antimicrobial Properties

Research indicates that some derivatives of amino alcohols, including this compound, exhibit potential antimicrobial activity. The precise mechanisms remain under investigation, but the structural features suggest a capacity to disrupt microbial cell walls or interfere with metabolic pathways.

Pharmacological Applications

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including:

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may promote neuronal growth and improve neuronal architecture, potentially offering benefits in treating neurological disorders .

- Antidepressant Activity : The ability to modulate neurotransmitter systems could position this compound as a candidate for further exploration in the treatment of depression and anxiety disorders.

Study on Antimicrobial Activity

A study assessing the antimicrobial efficacy of various amino alcohols reported that compounds structurally related to this compound demonstrated significant inhibitory effects against Gram-positive bacteria. The study highlighted the importance of the amino group in enhancing antimicrobial potency.

Neuroprotective Research

Another research initiative focused on the neuroprotective properties of cyclobutane derivatives. It was found that certain derivatives could enhance synaptic plasticity and neuronal survival under stress conditions. This suggests a potential application for this compound in developing treatments for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride | Similar cyclobutane structure | Different stereochemistry may affect biological activity |

| Trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride | Similar cyclobutane structure | Different pharmacological properties |

| 3-Aminocyclobutanol | Lacks methyl groups on the cyclobutane ring | Simpler structure may result in different reactivity |

This table illustrates how structural variations influence the biological activities of related compounds, emphasizing the unique potential of this compound.

Q & A

What are the optimal synthetic routes for 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, and how can competing stereochemical outcomes be minimized?

Answer:

The synthesis of this cyclobutane derivative likely involves cyclization of a β-amino alcohol precursor or ring-opening of a strained cyclobutane intermediate. A plausible method includes:

- Step 1: Reacting 2,2-dimethylcyclobutanone with hydroxylamine to form an oxime, followed by reduction (e.g., catalytic hydrogenation or NaBH4/AcOH) to yield the amine.

- Step 2: Hydrochloric acid treatment to form the hydrochloride salt.

Key considerations:

- Stereochemical control: Use chiral auxiliaries or enantioselective catalysts to minimize racemization. For example, asymmetric hydrogenation with Ru-BINAP complexes may improve stereoselectivity .

- Byproduct mitigation: Monitor reaction progress via TLC or HPLC to detect intermediates like unreacted oxime or over-reduced products.

How can researchers resolve contradictions in NMR data for this compound, particularly regarding proton splitting patterns?

Answer:

Unexpected splitting in <sup>1</sup>H NMR spectra (e.g., non-equivalent methyl groups or amine proton coupling) may arise from:

- Conformational rigidity: The cyclobutane ring’s strain restricts rotation, causing distinct axial/equatorial proton environments.

- Dynamic effects: Amine proton exchange with residual moisture can broaden signals.

Methodological steps:

- Deuterated solvent drying: Use D2O-free DMSO-d6 or CDCl3 to reduce exchange broadening.

- Variable-temperature NMR: Perform experiments at –40°C to slow conformational changes and resolve splitting .

- 2D NMR (COSY, HSQC): Assign coupling networks and confirm stereochemistry.

What stability challenges does this compound pose under varying pH and temperature conditions, and how can degradation pathways be characterized?

Answer:

The compound’s stability is influenced by:

- pH sensitivity: The amine group protonates in acidic conditions (pH < 3), while alkaline conditions (pH > 9) may hydrolyze the cyclobutane ring.

- Thermal degradation: Heating above 80°C could induce ring-opening or decarboxylation.

Experimental design:

- Accelerated stability studies: Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 1–12) for 1–4 weeks.

- Analytical tools: Monitor degradation via LC-MS to identify fragments (e.g., m/z corresponding to dimethylcyclobutane or ammonia loss).

How can computational modeling predict the biological activity of this compound, and what parameters are critical for docking studies?

Answer (Advanced):

Density Functional Theory (DFT) and molecular docking can predict interactions with biological targets (e.g., enzymes or receptors):

- Parameterization:

- Optimize geometry using B3LYP/6-31G(d) to model the cyclobutane ring’s strain and amine orientation.

- Calculate electrostatic potential surfaces to identify hydrogen-bonding sites.

- Docking workflow:

- Use AutoDock Vina to simulate binding to targets like GABAA receptors, leveraging the amine’s protonation state at physiological pH.

- Validate with MD simulations (NAMD or GROMACS) to assess binding stability.

What analytical methods are most effective for quantifying trace impurities in synthesized batches of this compound?

Answer:

- HPLC-DAD/ELSD: Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradient (5–95% ACN in 20 min). Detect impurities at 210 nm.

- LC-MS/MS: Identify impurities via fragmentation patterns (e.g., m/z 137.61 for the parent ion; fragments at m/z 95 [cyclobutane ring loss] or 58 [amine group]).

- Validation: Follow ICH Q2(R1) guidelines for linearity (R<sup>2</sup> > 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

How do steric effects from the 2,2-dimethyl group influence nucleophilic reactions at the amine site?

Answer (Advanced):

The geminal dimethyl groups create steric hindrance, reducing accessibility of the amine for:

- Acylation reactions: Use bulky acylating agents (e.g., pivaloyl chloride) to minimize side reactions.

- Metal coordination: Chelation with transition metals (e.g., Cu<sup>2+</sup>) may require longer reaction times or elevated temperatures.

Experimental validation:

- Compare reaction kinetics with/without dimethyl groups using <sup>13</sup>C NMR to track carbonyl formation rates.

What safety protocols are recommended for handling this compound, given structural analogs’ irritancy profiles?

Answer:

Based on SDS data for related amines (e.g., 1-Aminobutane Hydrochloride ):

- PPE: Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods for weighing or reactions.

- Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite.

- First aid: Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists.

How can researchers validate the compound’s stereochemical purity, and what chiral stationary phases are optimal for HPLC separation?

Answer:

- Chiral HPLC: Use a Chiralpak IA column (cellulose tris-3,5-dimethylphenylcarbamate) with hexane:isopropanol (80:20) + 0.1% diethylamine.

- Polarimetry: Compare specific rotation ([α]D<sup>20</sup>) with literature values (if available).

- X-ray crystallography: Resolve absolute configuration for definitive stereochemical assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.